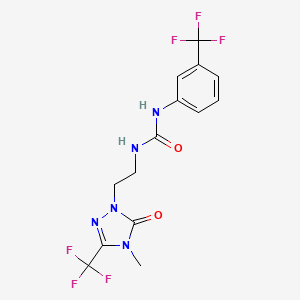

1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F6N5O2/c1-24-10(14(18,19)20)23-25(12(24)27)6-5-21-11(26)22-9-4-2-3-8(7-9)13(15,16)17/h2-4,7H,5-6H2,1H3,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBJBLWIWNKVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F6N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H14F6N4O

- Molecular Weight : 392.29 g/mol

The presence of trifluoromethyl groups and the triazole moiety contributes to its unique biological properties.

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of triazole derivatives. For instance, studies have shown that compounds containing a triazole nucleus exhibit significant anticonvulsant activity against pentylenetetrazole-induced seizures. The activity is often evaluated by measuring seizure latency and the protective effect against induced seizures .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Triazoles are known for their effectiveness against various bacterial strains and fungi. A study on related compounds indicated promising antimicrobial activity, which could be extrapolated to this compound given its structural similarities .

The mechanism by which triazole derivatives exert their biological effects often involves modulation of enzyme activity or interaction with specific receptors. For example, some triazoles act as inhibitors of enzymes involved in neurotransmitter metabolism or as modulators of ion channels, which can explain their anticonvulsant effects .

Study 1: Anticonvulsant Evaluation

In a controlled study evaluating various triazole derivatives, including our compound of interest, results showed that it significantly increased seizure latency in animal models when compared to controls. The protective effect was attributed to its ability to enhance GABAergic transmission, suggesting a mechanism involving GABA receptor modulation .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of structurally similar triazole compounds against a panel of bacteria and fungi. The results indicated that these compounds inhibited bacterial growth effectively, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity .

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticonvulsant | Significant increase in seizure latency | |

| Antimicrobial | Effective against Gram-positive bacteria |

Table 2: Structural Features and Biological Correlation

| Structural Feature | Biological Activity |

|---|---|

| Triazole ring | Anticonvulsant properties |

| Trifluoromethyl groups | Enhanced antimicrobial action |

Scientific Research Applications

Structure and Composition

The compound features a complex structure that includes:

- A triazole ring , known for its role in various bioactive compounds.

- Trifluoromethyl groups , which enhance lipophilicity and biological activity.

- An urea moiety , often associated with increased potency in drug design.

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 382.088 g/mol.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. The incorporation of the triazole moiety in this compound may enhance its effectiveness against various fungal pathogens. For example:

- A study highlighted that triazole derivatives showed improved antifungal activity compared to traditional agents like azoles and echinocandins, particularly against Candida species and Aspergillus .

Antibacterial Properties

The antibacterial potential of triazole derivatives has been well-documented. The specific compound under discussion has shown promise in:

- Inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives demonstrating lower minimum inhibitory concentrations (MICs) than established antibiotics .

- Exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapy .

Anticancer Efficacy

Triazole-based compounds have been investigated for their anticancer properties. Preliminary studies suggest that:

- The compound may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways .

- Further research is needed to elucidate the exact mechanisms and efficacy in vivo.

Neuroprotective Effects

Emerging studies have suggested that certain triazole derivatives may possess neuroprotective effects. For instance:

- Compounds similar to the one discussed have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .

Case Study 1: Antifungal Activity Evaluation

A series of experiments evaluated the antifungal activity of various triazole derivatives, including the compound . Results demonstrated:

- Enhanced antifungal efficacy against Candida albicans and Aspergillus niger, with MIC values significantly lower than those of standard treatments .

Case Study 2: Antibacterial Screening

In a comprehensive antibacterial screening involving multiple bacterial strains, the compound exhibited:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea?

- Methodology : The compound is synthesized via multi-step processes involving cyclization, alkylation, and urea coupling. Key steps include:

- Formation of the triazolone intermediate through cyclization of substituted hydrazines and carbonyl precursors under acidic or basic conditions .

- Alkylation of the intermediate using ethyl halides or epoxides in polar aprotic solvents (e.g., DMF, THF) .

- Final coupling with 3-(trifluoromethyl)phenyl isocyanate in anhydrous conditions to form the urea linkage .

- Critical Parameters : Reaction temperature (60–80°C for cyclization), stoichiometric control of trifluoromethyl substituents, and inert atmosphere to prevent hydrolysis of intermediates .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- ¹H-NMR : Verify the presence of urea NH protons (δ 8.5–9.5 ppm), triazolone methyl groups (δ 1.2–1.5 ppm), and trifluoromethyl-substituted aromatic protons (δ 7.2–7.8 ppm) .

- ¹³C-NMR : Identify carbonyl carbons (δ 160–170 ppm) and CF₃ groups (δ 120–125 ppm, split due to coupling with fluorine) .

- IR : Confirm urea C=O stretching (~1650–1700 cm⁻¹) and triazolone C=O (~1720 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodology :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to assess binding affinity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Microbial Susceptibility : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding between the urea moiety and catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes, emphasizing trifluoromethyl group contributions to hydrophobic interactions .

- QSAR : Develop models using descriptors like logP, polar surface area, and electron-withdrawing effects of CF₃ groups to correlate structure with activity .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodology :

- SAR Analysis : Compare analogs with varying substituents (e.g., phenyl vs. thiophene) to identify critical pharmacophores. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to assess statistical significance of activity trends .

- Experimental Validation : Replicate conflicting assays under standardized conditions (e.g., pH, serum concentration) to isolate variables .

Q. How can reaction engineering optimize yield and purity during scale-up?

- Methodology :

- DoE (Design of Experiments) : Use fractional factorial designs to optimize parameters like temperature, catalyst loading, and solvent ratios. For example, a central composite design for cyclization step optimization .

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation in real time .

- Continuous Flow Synthesis : Transition batch processes to flow reactors to enhance heat/mass transfer, particularly for exothermic alkylation steps .

Q. What advanced analytical techniques characterize degradation products under stress conditions?

- Methodology :

- LC-HRMS : Identify hydrolytic degradation products (e.g., urea cleavage to amines) using C18 columns and ESI+ ionization .

- NMR Kinetic Studies : Monitor degradation in D₂O or CD₃OD under thermal stress (40–60°C) to track structural changes .

- XRD : Analyze crystallinity changes post-degradation to assess stability implications .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.